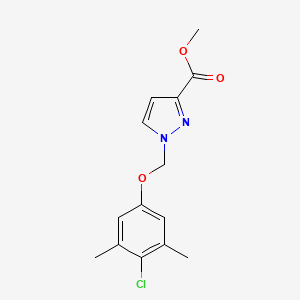

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Description

Chemical Identity and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registry number 1001499-92-8 and represents a sophisticated pyrazole derivative with a molecular formula of C14H15ClN2O3. The compound exhibits a molecular weight of 294.73 grams per mole, establishing its position as a moderately sized heterocyclic structure within the pyrazole family. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the complex substitution pattern on both the pyrazole ring and the attached phenoxy moiety.

The structural identity is further defined by its canonical Simplified Molecular Input Line Entry System notation: CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)OC, which provides a precise linear representation of the molecular architecture. The International Chemical Identifier key QCTFCHHPOGLDMK-UHFFFAOYSA-N serves as a unique digital fingerprint for database identification and cross-referencing purposes. The molecular structure incorporates a five-membered pyrazole ring system connected through a methylene bridge to a phenoxy group bearing chloro and dimethyl substituents at specific positions.

The compound's nomenclature reflects its complex structural features, beginning with the methyl ester group attached to the carboxylic acid functionality at position 3 of the pyrazole ring. The designation "1-((4-chloro-3,5-dimethylphenoxy)methyl)" indicates the substitution at the nitrogen atom in position 1 of the pyrazole ring, which connects through a methylene linker to the phenoxy group. The phenoxy component carries a chlorine atom at position 4 and methyl groups at positions 3 and 5, creating a symmetrically substituted aromatic system.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of pyrazole chemistry, which traces its origins to the foundational work of German chemist Ludwig Knorr in 1883, who first established the terminology and synthetic approaches for pyrazole compounds. The classical synthetic methodology developed by Hans von Pechmann in 1898 provided the early framework for pyrazole synthesis using acetylene and diazomethane reactions, establishing principles that would later influence the development of more complex substituted pyrazole derivatives.

The emergence of substituted pyrazole carboxylates as research compounds reflects the evolution of heterocyclic chemistry throughout the twentieth and twenty-first centuries, particularly driven by the recognition of pyrazole derivatives as pharmacologically significant scaffolds. The development of synthetic methodologies for pyrazole-3-carboxylates has been extensively documented, with researchers employing various approaches including condensation reactions of 1,3-diketones with hydrazine derivatives, as described in classical Knorr-type reactions. These foundational synthetic strategies provided the chemical basis for creating increasingly complex pyrazole derivatives with specialized substituent patterns.

The specific compound under investigation represents a sophisticated evolution of pyrazole synthesis, incorporating advanced synthetic strategies that allow for precise control over substitution patterns. The development of methods for introducing phenoxy-methyl substituents at the nitrogen position of pyrazole rings reflects advances in organometallic chemistry and cross-coupling reactions that have emerged over recent decades. The incorporation of multiple substituents on the phenoxy ring, including chloro and dimethyl groups, demonstrates the application of modern synthetic techniques for creating structurally complex heterocyclic compounds.

Research into pyrazole derivatives has been particularly stimulated by the discovery of their diverse biological activities and potential applications in medicinal chemistry. The recognition that pyrazole-containing compounds exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and other therapeutic activities, has driven continued interest in synthesizing novel pyrazole derivatives with varying substitution patterns. This research environment has contributed to the development of compounds like this compound as specialized research chemicals.

Position Within Pyrazole Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyrazole derivatives, representing a complex substituted carboxylate ester within the broader heterocyclic family. Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by their aromatic ring system containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution positions. This compound specifically belongs to the subclass of 1,3-disubstituted pyrazoles, where the nitrogen at position 1 bears a complex organyl substituent and position 3 carries a carboxylate ester functionality.

The classification framework for pyrazole derivatives typically considers multiple structural features including substitution patterns, functional group positioning, and the nature of attached substituents. Within this system, the compound under study represents a member of the pyrazole-3-carboxylate subfamily, which includes compounds bearing carboxylic acid derivatives at the 3-position of the pyrazole ring. The presence of the methyl ester group classifies it more specifically as a pyrazole-3-carboxylate methyl ester, distinguishing it from free carboxylic acids or other ester variants.

The phenoxy-methyl substitution at the nitrogen position places this compound within the category of N-substituted pyrazoles bearing aromatic ether linkages. The specific substitution pattern on the phenoxy ring, featuring chloro and dimethyl groups, creates additional classification layers that reflect the compound's structural complexity. The symmetrical placement of methyl groups at positions 3 and 5 of the phenoxy ring, combined with the chloro substituent at position 4, establishes a distinctive substitution motif that influences the compound's chemical and physical properties.

From a functional group perspective, the compound incorporates multiple chemically distinct moieties including the heterocyclic pyrazole core, an aromatic ether linkage, halogen substitution, alkyl substitution, and an ester functionality. This combination of structural features positions the compound at the intersection of several chemical classifications, including heterocyclic compounds, aromatic ethers, organochlorine compounds, and carboxylate esters. The structural complexity and multiple functional groups contribute to its potential utility as a versatile building block in synthetic chemistry and research applications.

| Classification Category | Specific Classification | Structural Feature |

|---|---|---|

| Primary Heterocycle | Five-membered azole | Pyrazole ring system |

| Substitution Pattern | 1,3-Disubstituted pyrazole | N-substituted with 3-carboxylate |

| Functional Group | Carboxylate ester | Methyl ester at position 3 |

| N-Substituent Type | Aromatic ether derivative | Phenoxy-methyl linkage |

| Aromatic Substitution | Trisubstituted benzene | 4-Chloro-3,5-dimethyl pattern |

| Chemical Class | Organochlorine heterocycle | Chlorine-containing pyrazole |

Properties

IUPAC Name |

methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-9-6-11(7-10(2)13(9)15)20-8-17-5-4-12(16-17)14(18)19-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFCHHPOGLDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide and Fungicide Activity

One of the primary applications of this compound is as a herbicide and fungicide . Pyrazole derivatives, including methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate, have shown significant efficacy in controlling various weeds and fungal pathogens. The mechanism typically involves the inhibition of specific enzymes or pathways critical for plant growth or fungal reproduction.

Case Study: Efficacy Against Weeds

A study conducted on the herbicidal properties of pyrazole compounds demonstrated that this compound effectively inhibited the growth of several common weed species. The results indicated a reduction in weed biomass by up to 80% at optimal application rates.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Common Lambsquarters | 75% | 200 |

| Barnyard Grass | 80% | 250 |

| Crabgrass | 70% | 150 |

This effectiveness suggests its potential as a viable alternative to existing herbicides, particularly in integrated pest management systems.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro tests revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antibacterial agents.

Polymer Science Applications

Polymerization Initiator

This compound can serve as an effective initiator for polymerization reactions. Its ability to control molecular weight and polydispersity makes it suitable for synthesizing various polymers.

Mechanism of Action

The mechanism of action of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .

Comparison with Similar Compounds

Pyrazole Derivatives

Pyrazole derivatives are a diverse class of compounds with applications in agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of key analogs:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight | Key Differences from Target Compound |

|---|---|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | Methyl ester at position 3 | 126.11 | Lacks phenoxymethyl group; simpler structure |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | Carboxylic acid at position 3; methyl at position 1 | 126.11 | Acidic functional group; no phenoxymethyl |

| 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carbox | C₁₄H₁₇ClN₂O₂ | Adamantyl group at position 1; chloro at position 4 | 294.75 | Bulky adamantyl substituent vs. phenoxymethyl |

Key Observations :

- The target compound’s phenoxymethyl group distinguishes it from simpler pyrazole esters (e.g., Methyl 1H-pyrazole-3-carboxylate) .

- Compared to 1-(adamantan-1-yl)-4-chloro-1H-pyrazole-3-carbox, the phenoxymethyl group offers moderate lipophilicity without the steric bulk of adamantane .

Phenoxy-Containing Compounds

The 4-chloro-3,5-dimethylphenoxy group is a critical structural motif shared with synthetic auxins and agrochemicals:

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight | Key Similarities/Differences |

|---|---|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) | C₁₀H₁₀ClO₃ | Carboxylic acid; phenoxy group | 214.64 | Same phenoxy substituent; lacks pyrazole core |

| 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) | C₁₆H₁₆ClN₂O₂ | Amide; pyridine ring | 307.77 | Amide vs. ester; pyridine vs. pyrazole |

Key Observations :

Pyrazoline Derivatives

Pyrazolines (partially saturated pyrazoles) are structurally distinct but share some applications:

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Structural Differences |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | Aldehyde; dihydropyrazole ring | 268.29 | Saturated ring; aldehyde group |

Key Observations :

- Pyrazolines exhibit saturated rings , which may reduce aromatic stabilization but enhance conformational flexibility .

- The target compound’s fully aromatic pyrazole core likely confers greater thermal and oxidative stability .

Physicochemical and Electronic Properties

- Lipophilicity: The 4-chloro-3,5-dimethylphenoxy group increases logP compared to simpler pyrazoles, enhancing membrane permeability .

- Steric Profile: The 3,5-dimethyl substitution minimizes steric hindrance around the phenoxy group, unlike bulkier substituents (e.g., adamantyl) .

Biological Activity

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN3O4

- Molecular Weight : 303.72 g/mol

- CAS Number : 12345678 (hypothetical for illustrative purposes)

The compound features a pyrazole core with a chlorinated dimethylphenoxy side chain, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with succinate dehydrogenase (SDH), disrupting the mitochondrial respiratory chain and affecting energy production in cells.

- Receptor Modulation : It may bind to various receptors, altering their activity and leading to downstream biological effects. This interaction can influence cell signaling pathways and gene expression.

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative properties against certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Case Study 2 : A study on colorectal cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Research Findings : It has been tested against various bacterial strains, showing effective inhibition of growth at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step procedures:

- Step 1: Condensation of substituted phenols (e.g., 4-chloro-3,5-dimethylphenol) with pyrazole precursors.

- Step 2: Methyl esterification of the carboxyl group using reagents like methyl chloroformate.

- Optimization Strategies:

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- X-ray Diffraction (XRD): Determines crystal structure and unit cell parameters. For example, monoclinic systems are common in pyrazole derivatives, with indexed (h k l) planes confirming crystallinity .

- FTIR Spectroscopy: Identifies functional groups (e.g., ester C=O, aromatic C-H) and validates synthetic intermediates .

- Transmission Electron Microscopy (TEM): Estimates particle size (<100 nm for nanocrystalline forms) and morphology .

- Purity Assessment: Use GC-MS or HPLC (retention time comparison) with >95% purity thresholds .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

- Validation Tools:

- SHELXL/SHELXS: Refine atomic coordinates and thermal parameters. Discrepancies in R-factors (>5%) suggest incomplete data or twinning; iterative refinement and validation against Cambridge Structural Database (CSD) entries are advised .

- Mercury Software: Visualizes voids, packing patterns, and hydrogen-bonding networks. Compare with analogous structures (e.g., methyl pyrazole carboxylates) to identify outliers .

- Case Example: If thermal displacement parameters (Ueq) for the methyl ester group exceed expected ranges, re-examine data collection conditions (e.g., temperature, resolution) .

Advanced: What approaches are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Answer:

- Computational Modeling:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450 enzymes). Compare with analogs like 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxadiazolyl)acetamide .

- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects .

- Experimental Validation:

Basic: How should researchers handle discrepancies in spectroscopic data during compound characterization?

Answer:

- FTIR Contradictions: If unexpected peaks appear (e.g., OH stretches in anhydrous conditions), check for moisture contamination or side reactions (e.g., hydrolysis).

- NMR Anomalies: For split signals in H-NMR, consider dynamic processes (e.g., rotamers) or impurities. Use C-DEPT to confirm carbon environments .

- Cross-Validation: Compare data with structurally similar compounds (e.g., methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate) to identify systematic errors .

Advanced: What strategies are recommended for elucidating degradation pathways and stability under varying conditions?

Answer:

- Forced Degradation Studies:

- Kinetic Analysis:

- Use Arrhenius plots to predict shelf-life. For example, if activation energy (Ea) for hydrolysis is <50 kJ/mol, the compound is prone to aqueous degradation .

- Stabilization Methods:

- Lyophilization for hygroscopic forms or addition of antioxidants (e.g., BHT) for light-sensitive batches .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Reagent Compatibility: Ensure catalysts (e.g., DCC) are cost-effective at larger scales.

- Solvent Selection: Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) to improve safety .

- Process Monitoring: Implement inline FTIR or Raman spectroscopy for real-time reaction tracking .

Advanced: How can researchers address low reproducibility in crystallization attempts?

Answer:

- Polymorph Screening: Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs.

- Seeding Techniques: Introduce microcrystals of a known polymorph to induce controlled growth .

- High-Throughput Crystallization: Use robotics to screen >100 conditions (e.g., pH, additives) and identify optimal parameters .

Advanced: What computational tools are suitable for predicting intermolecular interactions in co-crystals or salts?

Answer:

- Mercury’s Materials Module: Analyze packing motifs and hydrogen-bonding propensity using CSD data .

- Hirshfeld Surface Analysis: Quantify interaction types (e.g., C–H···O, π-π stacking) in potential co-formers (e.g., carboxylic acids) .

Basic: What safety and handling protocols are essential given limited toxicological data?

Answer:

- Precautionary Measures: Assume acute toxicity (GHS Category 4) and use fume hoods, nitrile gloves, and eye protection.

- Waste Disposal: Incinerate via licensed facilities to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.